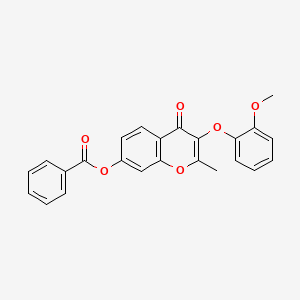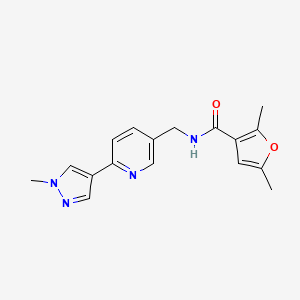
2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole and furan rings can participate in a variety of chemical reactions. For example, pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazole and furan compounds can be inferred, such as their aromaticity and the polarity conferred by the heteroatoms (nitrogen in pyrazole and oxygen in furan) .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have been focusing on the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the work by D. J. Brown and W. Cowden (1982) on the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters showcases the synthetic utility of pyridinyl derivatives in creating compounds with potential biological activity Brown & Cowden, 1982.
Antiprotozoal Agents
The search for new antiprotozoal agents has led to the synthesis of novel compounds with significant activity against protozoan pathogens. M. Ismail et al. (2004) synthesized a series of diamidines showing strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating the potential of such compounds in treating protozoal infections Ismail et al., 2004.
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives by A. Rahmouni et al. (2016) highlights the development of compounds with anticancer and anti-5-lipoxygenase activities. This study illustrates the broad applicability of these compounds in designing new therapeutic agents for cancer and inflammation Rahmouni et al., 2016.
Novel Azines and Azolotriazines
S. Sanad and Ahmed E. M. Mekky (2018) explored the synthesis of novel azines and azolotriazines incorporating a dibromobenzofuran moiety. Their work contributes to the field of heterocyclic chemistry by offering new routes to synthesize complex molecules with potential for further biological evaluation Sanad & Mekky, 2018.
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse pharmacological effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities . Pyrazole derivatives have been synthesized and evaluated for potential against various diseases .
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-6-15(12(2)23-11)17(22)19-8-13-4-5-16(18-7-13)14-9-20-21(3)10-14/h4-7,9-10H,8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQONSHIDYGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

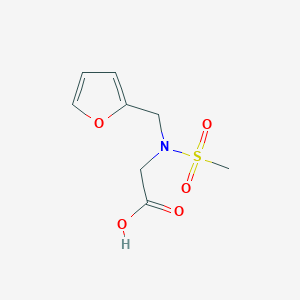
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
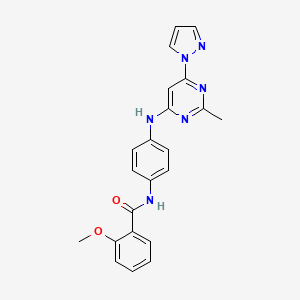
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
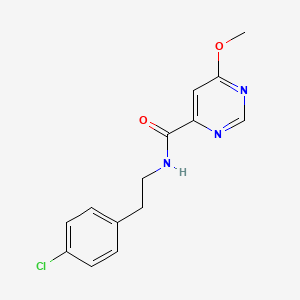
![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)
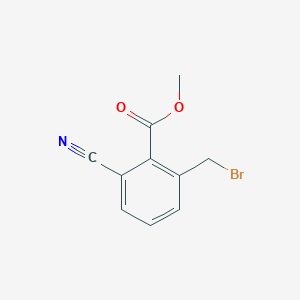

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
